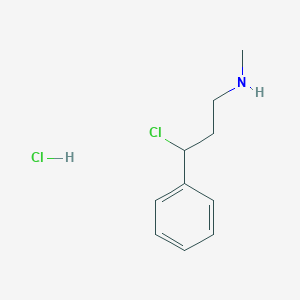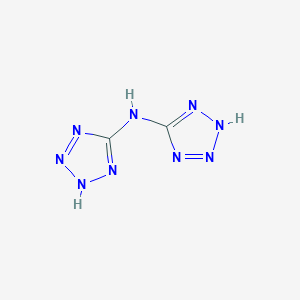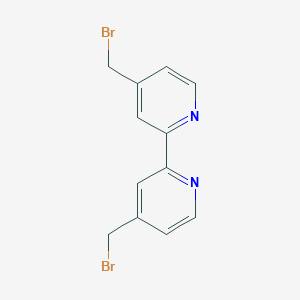
4,4'-Bis(bromomethyl)-2,2'-bipyridine
描述
4,4’-Bis(bromomethyl)-2,2’-bipyridine is an organic compound with the molecular formula C12H10Br2N2 It is a derivative of bipyridine, where two bromomethyl groups are attached to the 4 and 4’ positions of the bipyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(bromomethyl)-2,2’-bipyridine typically involves the bromination of 4,4’-dimethyl-2,2’-bipyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(bromomethyl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
化学反应分析
Types of Reactions
4,4’-Bis(bromomethyl)-2,2’-bipyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is 4,4’-dimethyl-2,2’-bipyridine.
科学研究应用
4,4’-Bis(bromomethyl)-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which can be studied for their catalytic properties or electronic structures.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound and its derivatives can be used to study interactions with biological molecules, potentially leading to the development of new drugs or diagnostic tools.
作用机制
The mechanism of action of 4,4’-Bis(bromomethyl)-2,2’-bipyridine largely depends on its role in specific reactions or applications As a ligand in coordination chemistry, it can form stable complexes with metal ions, influencing their reactivity and properties
相似化合物的比较
Similar Compounds
4,4’-Dimethyl-2,2’-bipyridine: Lacks the bromomethyl groups, making it less reactive in nucleophilic substitution reactions.
4,4’-Dichloromethyl-2,2’-bipyridine: Similar structure but with chloromethyl groups instead of bromomethyl, leading to different reactivity and properties.
2,2’-Bipyridine: The parent compound without any substituents, used widely in coordination chemistry.
Uniqueness
4,4’-Bis(bromomethyl)-2,2’-bipyridine is unique due to the presence of bromomethyl groups, which enhance its reactivity in nucleophilic substitution reactions
属性
IUPAC Name |
4-(bromomethyl)-2-[4-(bromomethyl)pyridin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMRHOMYGPXALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)C2=NC=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
134457-15-1 | |
| Record name | 2,2′-Bipyridine, 4,4′-bis(bromomethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134457-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
342.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4,4'-Bis(bromomethyl)-2,2'-bipyridine and how does it contribute to its reactivity?
A1: this compound (molecular formula: C12H10Br2N2, molecular weight: 342.04 g/mol) is a symmetrical molecule featuring two bromomethyl groups (-CH2Br) at the 4 and 4' positions of the 2,2'-bipyridine core. This structure is confirmed by various spectroscopic techniques, including NMR and FT-IR. [] The presence of the bromomethyl groups makes it highly reactive as a synthetic building block. These groups are susceptible to nucleophilic substitution reactions, allowing for the facile attachment of various functional groups to the bipyridine scaffold. [, ]
Q2: How does this compound facilitate the synthesis of chiral catalysts and what are their applications?
A2: The symmetrical structure and reactivity of this compound make it an ideal starting material for synthesizing C2 symmetric chiral ligands. For instance, it reacts with chiral molecules like (4R,5R)-1-propanoyl-4,5-diphenylimidazolidinone or amino alcohols derived from L-tyrosine to yield C2 symmetric bipyridine derivatives. [] These derivatives can be further complexed with metals like boron to generate chiral oxazaborolidines. These oxazaborolidines are effective catalysts for asymmetric reductions, achieving high enantiomeric excesses in reactions like the asymmetric reduction of acetophenone. []
Q3: Can this compound be used to synthesize ligands for metal complexes and what are their potential applications?
A3: Yes, this compound is highly valuable for synthesizing ligands that can coordinate with various metal ions. One example is its reaction with 4,5-diazafluoren-9-oxime, 9-(2-hydroxy)phenylimino-4,5-diazafluorene, and 9-(4-hydroxy)phenylimino-4,5-diazafluorene to create heterotopic ligands containing both 4,5-diazafluorene and 2,2′-bipyridine units. [] These ligands can form trinuclear Ru(II) complexes with interesting photophysical and electrochemical properties. These complexes exhibit metal-to-ligand charge-transfer absorption and characteristic luminescence, making them potentially useful in areas like photocatalysis and sensing applications. []
Q4: How does the introduction of fluorine atoms into ligands derived from this compound affect their properties and applications?
A4: Introducing perfluoroalkyl groups onto the bipyridine scaffold via reactions with this compound yields ligands with altered solubility profiles. [] These fluorinated ligands, when complexed with palladium, demonstrate high catalytic activity in Heck reactions and can be recycled multiple times without significant loss of activity. [] Importantly, increasing the fluorine content to approximately 60% enhances the ligand's affinity for fluorous solvents, enabling their use in fluorous biphasic systems (FBS). [] This property allows for efficient catalyst recovery and product separation in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


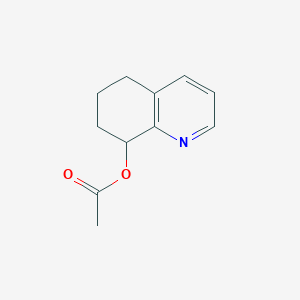
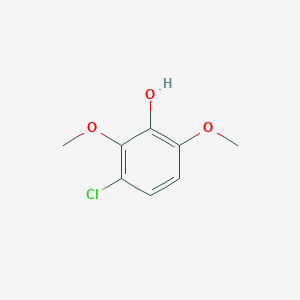
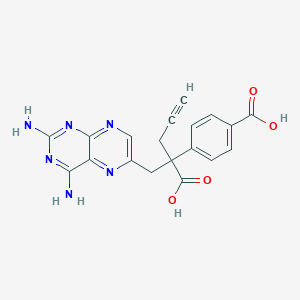
![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)
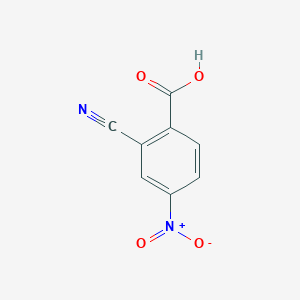

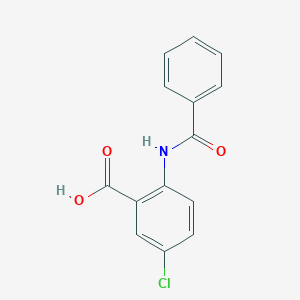
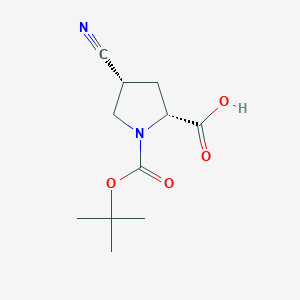
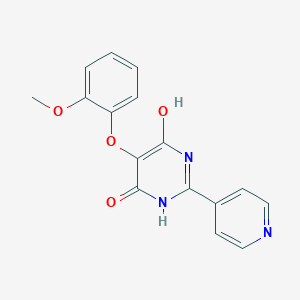
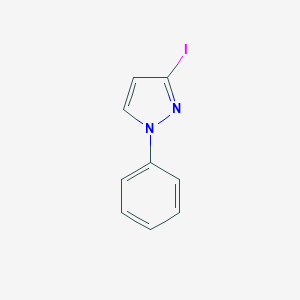
![(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione](/img/structure/B168797.png)
